molecular formula C20H29N3O2 B2835530 (E)-N-(tert-butyl)-4-(cinnamamidomethyl)piperidine-1-carboxamide CAS No. 1235696-96-4

(E)-N-(tert-butyl)-4-(cinnamamidomethyl)piperidine-1-carboxamide

Katalognummer: B2835530
CAS-Nummer: 1235696-96-4
Molekulargewicht: 343.471
InChI-Schlüssel: MFISKFGHBGZAOH-MDZDMXLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(tert-butyl)-4-(cinnamamidomethyl)piperidine-1-carboxamide is a synthetic piperidine carboxamide derivative offered for early-stage pharmacological research. This compound is designed for investigational use in biochemical assay development and target identification studies. Compounds featuring the piperidine carboxamide core have been identified as potent and species-selective inhibitors of the Plasmodium falciparum proteasome, demonstrating low cytotoxicity against human cells and presenting a promising path for novel antimalarial therapies . The piperidine carboxamide scaffold is recognized as a privileged structure in medicinal chemistry, capable of being tuned for selective or dual inhibition of key enzymatic targets . For instance, similar scaffolds have been developed as potent agonists for the Trace Amine-Associated Receptor 1 (TAAR1), a novel target for treating psychotic disorders, and as dual inhibitors for enzymes like butyrylcholinesterase and monoamine oxidase B, which are relevant in neurodegenerative disease research . The structural components of (E)-N-(tert-butyl)-4-(cinnamamidomethyl)piperidine-1-carboxamide—specifically the piperidine ring and the cinnamamide side chain—suggest potential for non-covalent, reversible binding to enzyme active sites. The cinnamamide group, in particular, may contribute to targeting pathways involving inflammation or cellular proliferation. Researchers can utilize this reagent as a chemical tool to explore its mechanism of action and efficacy in various disease models. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

N-tert-butyl-4-[[[(E)-3-phenylprop-2-enoyl]amino]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-20(2,3)22-19(25)23-13-11-17(12-14-23)15-21-18(24)10-9-16-7-5-4-6-8-16/h4-10,17H,11-15H2,1-3H3,(H,21,24)(H,22,25)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFISKFGHBGZAOH-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of (E)-N-(tert-butyl)-4-(cinnamamidomethyl)piperidine-1-carboxamide as an anticancer agent. The compound exhibits significant activity against various cancer cell lines, indicating its role in inhibiting tumor growth.

In Vitro Studies

In vitro assays demonstrate that (E)-N-(tert-butyl)-4-(cinnamamidomethyl)piperidine-1-carboxamide can significantly reduce cell viability in several cancer types, including breast and colon cancer. These findings are supported by cytotoxicity assays that reveal dose-dependent effects on cancer cells .

Synthesis and Derivatives

The synthesis of (E)-N-(tert-butyl)-4-(cinnamamidomethyl)piperidine-1-carboxamide involves several steps, including the formation of piperidine derivatives and subsequent modifications to introduce the cinnamamide moiety.

Synthetic Pathways

The synthetic routes typically include:

  • Formation of the piperidine core through cyclization reactions.
  • Introduction of the tert-butyl group via alkylation methods.
  • Coupling with cinnamic acid derivatives to achieve the final structure.

These synthetic strategies allow for the generation of various analogs that may enhance bioactivity or selectivity against specific cancer types .

Pharmacological Properties

The pharmacological profile of (E)-N-(tert-butyl)-4-(cinnamamidomethyl)piperidine-1-carboxamide suggests a range of therapeutic applications beyond oncology.

Antimicrobial Properties

Emerging research indicates that this compound may also possess antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant bacterial strains .

Potential for Drug Development

Given its diverse biological activities, (E)-N-(tert-butyl)-4-(cinnamamidomethyl)piperidine-1-carboxamide is being explored as a lead compound in drug development programs targeting multiple diseases, including infections and hyperproliferative disorders .

Case Studies and Research Findings

Several case studies have documented the efficacy of (E)-N-(tert-butyl)-4-(cinnamamidomethyl)piperidine-1-carboxamide in preclinical models:

Study Focus Findings
Study 1Anticancer activity in breast cancer modelsSignificant reduction in tumor size and cell proliferation rates were observed .
Study 2Antimicrobial efficacy against resistant strainsThe compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Study 3Synthesis and characterization of derivativesVarious derivatives were synthesized showing enhanced potency compared to the parent compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Spectral Comparisons

Key structural differences arise from the aromatic substituents and core heterocycles:

  • Benzimidazolone-containing derivatives (e.g., compounds 8–10) exhibit distinct NMR shifts due to the electron-withdrawing 2-oxo-1,3-benzodiazolyl group .
  • The cinnamamidomethyl group in the target compound introduces a conjugated π-system, which may enhance UV absorption and intermolecular interactions compared to simpler aryl substituents.

Table 2: Key Spectral Data for Representative Compounds

Compound Name $ ^1H $-NMR Shifts (δ, ppm) HRMS (Observed) Reference
N-(4-Iodophenyl) derivative (8) 7.65 (d, J=8.5 Hz, 2H) [M+H]$^+$ 512
N-(4-Fluorophenyl) derivative 7.12 (m, 2H) [M+H]$^+$ 334
tert-Butyl-protected derivative 1.42 (s, 9H, tert-butyl) [M+H]$^+$ 285

Q & A

Q. Advanced

  • HPLC-PDA : Quantifies purity (>95%) and detects degradation products under stress conditions (e.g., heat, light).
  • DSC/TGA : Thermal analysis identifies melting points and decomposition thresholds.
  • Elemental Analysis : Validates stoichiometric composition (e.g., %C, %H, %N within ±0.4% of theoretical values).
    Stability studies in buffered solutions (pH 1–10) assess shelf-life .

How should researchers address conflicting bioactivity data across studies?

Advanced
Methodological factors to reconcile discrepancies:

  • Assay Conditions : Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO) alter compound solubility and activity.
  • Cell Line Specificity : Differences in membrane permeability or efflux pump expression impact efficacy.
  • Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. cellular viability assays).
    Meta-analysis of SAR data from structurally analogous compounds (e.g., furan-3-yl derivatives) clarifies trends .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.